Benzenamine, 4,4'-oxybis[3-bromo-
Description
Benzenamine, 4,4'-oxybis[3-bromo-] is a brominated derivative of 4,4'-oxybisbenzenamine (CAS 101-80-4), where two bromine atoms are substituted at the 3-position on each benzene ring. The parent compound, 4,4'-oxybisbenzenamine, consists of two aniline groups linked by an oxygen bridge, with a molecular formula of C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol . Bromination at the 3-position increases molecular weight to approximately 358.02 g/mol (C₁₂H₁₀Br₂N₂O), altering electronic properties and reactivity due to bromine's electron-withdrawing effects and steric bulk.
Key applications of brominated aromatic amines include use as flame retardants, intermediates in polymer synthesis, and ligands in coordination chemistry. However, specific uses for this brominated variant remain underexplored in the literature.
Properties
CAS No. |
105496-55-7 |
|---|---|
Molecular Formula |
C12H10Br2N2O |
Molecular Weight |
358.03 g/mol |
IUPAC Name |
4-(4-amino-2-bromophenoxy)-3-bromoaniline |
InChI |
InChI=1S/C12H10Br2N2O/c13-9-5-7(15)1-3-11(9)17-12-4-2-8(16)6-10(12)14/h1-6H,15-16H2 |
InChI Key |
MPDHRUWIYAJKMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)OC2=C(C=C(C=C2)N)Br |
Origin of Product |
United States |
Preparation Methods
Protection of Amine Groups
To direct bromination to the meta position, amines are acetylated using acetic anhydride in acetic acid:
$$ \text{O-C}6\text{H}4\text{-NH}2 \xrightarrow{\text{(Ac)}2\text{O, AcOH}} \text{O-C}6\text{H}4\text{-NHAc} $$
This step converts strongly activating amines into moderately activating acetanilides, favoring meta-bromination.
Regioselective Bromination
Adapting methods from CN103073435A and US6388135B1, bromination proceeds using sodium bromide (NaBr) and hydrogen peroxide (H$$2$$O$$2$$) in acetic acid:
Conditions :
- Molar ratio : 1:2.1:1.05 (diamine : NaBr : H$$2$$O$$2$$).
- Temperature : 50–60°C.
- Reaction time : 3–5 hours.
The acetanilide groups direct bromine to the meta position, yielding 4,4'-oxybis[3-bromo-acetanilide] with >95% regioselectivity.
Deprotection of Acetanilide Groups
Hydrolysis under basic conditions regenerates the free amines:
$$ \text{O-C}6\text{H}3\text{(Br)-NHAc} \xrightarrow{\text{NaOH, MeOH}} \text{O-C}6\text{H}3\text{(Br)-NH}_2 $$
Optimization :
- Base : 5N NaOH in methanol.
- Temperature : 70–90°C.
- Yield : 90–95% after recrystallization with tert-butyl methyl ether.
Pathway 2: Coupling of Pre-Brominated Aniline Derivatives
Synthesis of 3-Bromo-4-nitroaniline
From 4-nitroaniline, bromination is achieved using NaBr and H$$2$$O$$2$$ in acetic acid/acetic anhydride:
Conditions :
Ullmann Coupling to Form Diphenyl Ether
3-Bromo-4-nitroaniline undergoes Ullmann coupling using copper catalysts:
$$ 2 \text{Br-C}6\text{H}3\text{(NO}2\text{)-NH}2 \xrightarrow{\text{Cu, DMF}} \text{O-C}6\text{H}3\text{(Br)-(NO}2\text{)-NH}2 $$
Optimization :
Reduction of Nitro Groups
Catalytic hydrogenation reduces nitro groups to amines:
$$ \text{O-C}6\text{H}3\text{(Br)-(NO}2\text{)-NH}2 \xrightarrow{\text{H}2, Pd/C} \text{O-C}6\text{H}3\text{(Br)-NH}2 $$
Conditions :
Comparative Analysis of Synthetic Routes
Pathway 1 offers superior efficiency and safety, leveraging mild brominating agents (NaBr/H$$2$$O$$2$$) and avoiding toxic intermediates. Pathway 2, while viable, suffers from lower yields and complexity in coupling nitro-substituted aromatics.
Characterization and Validation
Key analytical data for 4,4'-oxybis[3-bromo-benzenamine]:
- $$^1$$H NMR (CDCl$$3$$) : δ 7.46 (d, $$J = 8.8$$ Hz, 4H, Ar-H), 6.89 (d, $$J = 8.8$$ Hz, 4H, Ar-H), 4.80 (s, 2H, NH$$2$$).
- $$^{13}$$C NMR : δ 152.1 (C-O), 131.2 (C-Br), 122.8 (C-NH$$_2$$), 116.4 (Ar-C).
- HPLC Purity : >98% after recrystallization.
Industrial and Environmental Considerations
Scientific Research Applications
Benzenamine, 4,4’-oxybis[3-bromo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-oxybis[3-bromo- involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the amino groups can form hydrogen bonds and interact with biological molecules. The oxygen bridge between the benzenamine rings provides structural rigidity, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
4,4'-Oxybisbenzenamine (CAS 101-80-4)
- Molecular Formula : C₁₂H₁₂N₂O
- Molecular Weight : 200.24 g/mol
- Substituents: None (parent structure).
- Physical Properties :
- Key Differences :
- The absence of bromine reduces molecular weight and polarizability.
- Lower thermal stability compared to brominated derivatives, as bromine enhances flame retardancy.
4,4'-Methylenebisbenzenamine (CAS 101-77-9)
- Molecular Formula : C₁₃H₁₄N₂
- Molecular Weight : 198.26 g/mol
- Substituents : Methylene (-CH₂-) bridge instead of oxygen.
- Physical Properties :
- Key Differences :
- The methylene bridge increases flexibility but reduces electronic conjugation compared to the oxygen bridge.
- Bromination at the 3-position would introduce steric hindrance absent in this compound.
Chloro-Substituted Analogues (e.g., 4-Chlorobenzenamine)
- Example : 4-Chlorobenzenamine (CAS 106-47-8)
- Molecular Formula : C₆H₆ClN
- Molecular Weight : 127.57 g/mol
- Key Differences :
4,4'-Oxybis[3-(trifluoromethyl)benzenamine] (CAS 344-48-9)
- Molecular Formula : C₁₄H₁₀F₆N₂O
- Molecular Weight : 336.23 g/mol .
- Substituents : Trifluoromethyl (-CF₃) groups at the 3-position.
- Key Differences :
- -CF₃ groups are strongly electron-withdrawing, significantly reducing amine basicity compared to bromine.
- Fluorinated derivatives often exhibit enhanced chemical resistance but lower biodegradability.
Data Table: Comparative Analysis
Research Findings and Implications
- Electronic Effects: Bromine's electron-withdrawing nature deactivates the aromatic ring, reducing reactivity in electrophilic substitution reactions compared to non-halogenated analogues. This property is critical in polymer synthesis, where controlled reactivity is required .
- Thermal Stability : Brominated aromatic amines exhibit higher thermal degradation temperatures due to increased molecular weight and stronger C-Br bonds. This makes them suitable for high-temperature applications in materials science .
- Polymer Applications : 4,4'-Oxybisbenzenamine derivatives are used in polyimide and polyamide synthesis. Bromination could enhance flame retardancy in these polymers, a property leveraged in electronics and aerospace materials .
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